N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide
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Overview
Description
N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide is an organic compound belonging to the class of amides This compound is characterized by the presence of a cyclohexyl ring substituted with a dimethylamino group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide typically involves the reaction of 1-(dimethylamino)cyclohexylmethanol with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the propanamide group.
Reaction Conditions:
Reagents: 1-(dimethylamino)cyclohexylmethanol, propanoyl chloride, triethylamine
Solvent: Dichloromethane
Temperature: Room temperature
Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions
Reduction: Lithium aluminum hydride; anhydrous conditions
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted amides or cyclohexyl derivatives
Scientific Research Applications
N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide can be compared with other similar compounds, such as:
N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide: Similar structure but with a benzamide moiety instead of propanamide.
3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921): A potent opioid analgesic with a similar cyclohexyl and dimethylamino substitution but with additional chlorine atoms on the benzamide ring.
Uniqueness:
- The presence of the propanamide group in this compound distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool for research and industrial applications
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C12H24N2O/c1-4-11(15)13-10-12(14(2)3)8-6-5-7-9-12/h4-10H2,1-3H3,(H,13,15) |
InChI Key |
FYNYQUSGUDDNOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1(CCCCC1)N(C)C |
Origin of Product |
United States |
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